The molecular structure of 2-amino-2-methyl-3-phenylpropanenitrile features a central carbon atom bonded to an amino group (-NH₂), a methyl group (-CH₃), a phenyl ring (-C₆H₅), and a nitrile group (-CN). This arrangement creates a chiral center at the C2 position, enabling the existence of two enantiomers: (R)- and (S)-2-amino-2-methyl-3-phenylpropanenitrile. Density functional theory (DFT) calculations suggest that steric interactions between the bulky phenyl and methyl groups influence the molecule’s preferred conformations, favoring staggered arrangements to minimize van der Waals repulsions.
The nitrile group’s electron-withdrawing nature polarizes the adjacent C-N bond, enhancing the compound’s susceptibility to nucleophilic attacks at the cyano carbon. This reactivity is critical in its applications as a synthetic intermediate.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂N₂ | |
| Molecular Weight | 160.22 g/mol | |
| Chiral Centers | 1 (C2) | |
| Functional Groups | -NH₂, -CN, -CH₃, -C₆H₅ |
Despite its synthetic relevance, experimental crystallographic data for 2-amino-2-methyl-3-phenylpropanenitrile are absent in the literature. However, PubChem’s 3D conformer model (CID 13363602) reveals a bent geometry at the C2 center, with dihedral angles of 112° between the phenyl and nitrile groups. This distortion arises from steric clashes between substituents, which are partially mitigated by rotational freedom around the C2-C3 bond.
Comparative analysis with 2-methyl-3-phenylpropanenitrile (C₁₀H₁₁N)—a structurally analogous compound lacking the amino group—highlights the amino group’s role in stabilizing intramolecular hydrogen bonds. In the amino derivative, the -NH₂ group can form weak hydrogen bonds with the nitrile’s lone pairs, reducing overall molecular symmetry and increasing dipole moment.
α-Aminonitriles are a versatile class of compounds with applications in pharmaceuticals and agrochemicals. Table 2 contrasts 2-amino-2-methyl-3-phenylpropanenitrile with two related derivatives:
Key findings from this comparison include: